molecular formula C20H28N2O3 B2705618 (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 2321335-99-1

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2705618
CAS No.: 2321335-99-1
M. Wt: 344.455
InChI Key: KPFRDCVJRDOMHX-CSKARUKUSA-N
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Description

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chemical compound with the CAS Registry Number 2321335-99-1 and a molecular formula of C20H28N2O3 . It features a 1,4-diazepane ring system substituted with a cyclobutyl group and is further functionalized with a chalcone-like moiety, consisting of a (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one chain attached to the diazepane nitrogen . This specific structure combines a seven-membered diazepane ring, known for its conformational flexibility in medicinal chemistry, with a dimethoxyphenyl group that is often associated with biological activity. The compound has a molecular weight of 344.45 g/mol and a topological polar surface area of 42 Ų . As a specialized building block, this chemical is valuable for chemical biology and drug discovery research, particularly in the synthesis and exploration of novel heterocyclic compounds . It is offered as a high-purity material to ensure reliable and reproducible results in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound from suppliers such as Life Chemicals .

Properties

IUPAC Name

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-24-18-9-7-16(15-19(18)25-2)8-10-20(23)22-12-4-11-21(13-14-22)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFRDCVJRDOMHX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCN(CC2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCN(CC2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions, often using cyclobutyl halides in the presence of strong bases.

    Attachment of the Dimethoxyphenyl Moiety: This step involves the coupling of the diazepane intermediate with a dimethoxyphenyl derivative, typically through a palladium-catalyzed cross-coupling reaction.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone structure, which can be achieved through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

    Substitution: The diazepane ring and the phenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution, but often involve strong bases or acids, and sometimes catalysts like palladium or copper.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced enone derivatives.

    Substitution: Various substituted diazepane and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for understanding the behavior of similar structures in synthetic and mechanistic studies. Its unique reactivity due to the enone structure allows for various synthetic transformations.

Biology

Biologically, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one may exhibit significant pharmacological properties. Preliminary studies suggest that it could interact with neurotransmitter receptors or enzymes, potentially leading to therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for its efficacy in treating various conditions based on its biological activity. The diazepane structure is often linked to neuroactive properties, making it a candidate for further pharmacological evaluation.

Industry

In industrial applications, this compound may be utilized in developing new materials such as polymers or coatings due to its unique structural characteristics.

The biological activity of this compound is hypothesized to arise from interactions with specific molecular targets:

Potential Mechanisms of Action

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways.
  • Nucleic Acid Interaction : There may be potential interactions with nucleic acids that could modulate gene expression.

Mechanism of Action

The mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs primarily differ in substituents on the aromatic rings and the nature of the heterocyclic amine. Key comparisons are drawn from crystallographic data and conformational analyses (Table 1).

Table 1: Structural and Conformational Comparison of Analogous Enone Derivatives

Compound Name R1 (Aromatic Group) R2 (Heterocyclic/Substituted Group) Dihedral Angle (A/C Rings, °) Planarity Observations
Target Compound 3,4-Dimethoxyphenyl 4-Cyclobutyl-1,4-diazepan-1-yl Not reported Predicted steric hindrance
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one 4-Fluorophenyl 3,4-Dimethoxyphenyl 47.81–50.18 Moderate twist due to F substituent
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 4-Bromophenyl 3,4-Dimethoxyphenyl 4.85–9.30 Near-planar (Bromo enhances conjugation)
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one 4-Bromophenyl 3,4-Dimethylphenyl 48.13 Significant twist from methyl sterics

Key Findings

Substituent Effects on Planarity: Electron-withdrawing groups (e.g., Br in 4-bromophenyl) enhance conjugation and reduce dihedral angles between aromatic rings (4.85–9.30°), promoting planarity . Methoxy groups (electron-donating) on the phenyl ring stabilize conjugation but may compete with steric effects from adjacent substituents.

Heterocyclic Influence :

  • The 1,4-diazepane ring in the target compound introduces flexibility compared to rigid aromatic R2 groups (e.g., 4-fluorophenyl). This flexibility could modulate binding interactions in biological systems but may reduce crystallographic predictability .

Contradictory Trends :

  • In 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, the dihedral angle (48.13°) contradicts the planarity observed in other bromo-substituted analogs, highlighting the complex interplay between substituents .

Methodological Considerations

The structural data for analogs were derived from X-ray diffraction analyses refined using SHELXL and visualized via ORTEP-3 . For the target compound, similar methodologies would be essential to resolve its conformation, particularly given the steric demands of the cyclobutyl-1,4-diazepane group.

Biological Activity

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a novel compound that has garnered interest in the field of medicinal chemistry due to its unique structural attributes and potential biological activities. This compound features a diazepane ring, a cyclobutyl group, and a dimethoxyphenyl moiety, which may contribute to its pharmacological properties.

The molecular formula of the compound is C20H28N2O3C_{20}H_{28}N_{2}O_{3} with a molecular weight of 344.4 g/mol. Its structure allows for various chemical interactions that are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H28N2O3
Molecular Weight344.4 g/mol
CAS Number2321335-99-1

The biological activity of this compound is likely mediated through interactions with various biological targets. Preliminary studies suggest potential mechanisms include:

  • Receptor Modulation : The diazepane structure may interact with neurotransmitter receptors, potentially modulating GABAergic and glutamatergic systems.
  • Enzyme Inhibition : The enone moiety could act as a Michael acceptor, making it susceptible to nucleophilic attack by enzymes, thus inhibiting their activity.

Neuroactive Properties

Research indicates that compounds with diazepane rings often exhibit neuroactive properties. For instance, compounds structurally similar to this compound have shown promise in modulating neurotransmitter systems associated with anxiety and depression .

Anti-inflammatory Effects

There is emerging evidence that suggests this compound may possess anti-inflammatory properties. In vitro studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 .

Study 1: Neuropharmacological Assessment

A study evaluated the anxiolytic effects of related diazepane derivatives in rodent models. Results indicated significant reductions in anxiety-like behaviors when administered at specific doses, suggesting potential therapeutic applications for anxiety disorders .

Study 2: Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory activity, compounds similar to this compound demonstrated IC50 values in the range of 60 to 168 µM against COX enzymes. These findings highlight the potential for developing new anti-inflammatory agents based on this compound's structure .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to GABA receptors and COX enzymes, supporting its proposed mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. A ketone (e.g., 4-cyclobutyl-1,4-diazepan-1-yl propanone) reacts with an aldehyde (3,4-dimethoxybenzaldehyde) under basic conditions (e.g., NaOH in ethanol) . Optimization involves:

  • Solvent selection : Ethanol or methanol for solubility and reaction efficiency.
  • Catalyst : Base concentration (10–20% aqueous NaOH) and temperature control (reflux at 60–80°C).
  • Purification : Column chromatography or recrystallization to isolate the E-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and diazepane protons (δ 1.5–3.5 ppm). The α,β-unsaturated ketone shows characteristic IR carbonyl stretching (~1650 cm⁻¹) and UV-vis absorption (~300–350 nm) .
  • HR-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement or OLEX2 for structure solution . Metrics like R-factor (<5%) and Hirshfeld surface analysis validate packing interactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • In vitro :
  • Antimicrobial screening : Agar diffusion/Kirby-Bauer assays against Gram-positive/negative bacteria .
  • Neuroprotection : Acetylcholinesterase inhibition (Ellman’s assay) or neuronal cell viability (MTT assay) in ketamine-induced schizophrenia models .
  • In vivo : Rodent behavioral tests (e.g., Morris water maze) for cognitive deficit mitigation .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure refinement?

  • Methodological Answer :

  • Software tools : SHELXL for handling twinning (TWIN/BASF commands) and disorder modeling .
  • Validation : Check CIF files with PLATON for symmetry errors and Mercury for hydrogen-bonding networks. High-resolution data (≤0.8 Å) improves accuracy .

Q. What computational approaches predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 or ORCA to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and global reactivity descriptors (electrophilicity index, chemical hardness) .
  • TD-DFT : Simulate UV-vis spectra (CAM-B3LYP/6-311+G(d,p)) and compare with experimental λmax .

Q. How can structure-activity relationships (SAR) guide analog design for enhanced bioactivity?

  • Methodological Answer :

  • Substituent modification : Replace cyclobutyl with bulkier groups (e.g., adamantyl) to assess steric effects on target binding .
  • Docking studies : AutoDock Vina or GOLD to model interactions with acetylcholinesterase or bacterial enzymes. Focus on π-π stacking (dimethoxyphenyl) and hydrogen bonding (diazepane N-atoms) .

Q. How do researchers resolve contradictions between theoretical and experimental data (e.g., bond lengths, angles)?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects .
  • Conformational analysis : Compare solution-state NMR (NOESY) with solid-state XRD to identify flexible moieties (e.g., diazepane ring puckering) .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Degradation studies : Forced degradation under acidic/alkaline/oxidative conditions, monitored by HPLC-PDA. Identify stable fragments (e.g., dimethoxyphenyl ketone) .

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